Fluciclovine, specifically the fluorine-18 labeled variant known as Fluciclovine (18F), is a synthetic amino acid used as a radiotracer in positron emission tomography (PET). It is primarily utilized for imaging in prostate cancer and has shown promise in other types of malignancies, including brain and breast cancers. Fluciclovine is classified as a non-natural amino acid derivative that selectively targets amino acid transporters, facilitating its uptake in tumor tissues, which is crucial for effective imaging.
Fluciclovine (18F) is classified under radiopharmaceuticals, specifically as an amino acid derivative used in PET imaging. Its development was aimed at improving the detection of recurrent or progressive tumors, particularly in prostate cancer patients. The compound is produced through a series of chemical reactions that incorporate fluorine-18, a radioactive isotope used for its favorable properties in PET imaging.
The synthesis of Fluciclovine (18F) involves several key steps:
Fluciclovine (18F) has a specific molecular structure characterized by its cyclobutane ring and fluorinated amino acid configuration. Its chemical formula is , and it features the following structural elements:
The compound's structure allows it to mimic natural amino acids, facilitating its uptake by cells that utilize amino acids for protein synthesis .
Fluciclovine (18F) participates in several chemical reactions during its synthesis:
Fluciclovine (18F) operates through a mechanism that exploits its structural similarity to natural amino acids:
Relevant analyses indicate that Fluciclovine (18F) maintains high radiochemical purity throughout its shelf life, ensuring effective clinical application .
Fluciclovine (18F) has significant applications in medical imaging:
Fluciclovine (18F), initially known as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC), emerged from foundational research at Emory University in the 1990s. Neuroscientist Mark Goodman and radiochemist Timothy Shoup pioneered its synthesis, aiming to develop brain tumor imaging agents [3]. The pivotal discovery of its utility for prostate cancer imaging occurred serendipitously during renal cancer investigations, where researchers noted its low urinary excretion—ideal for pelvic imaging [3]. After decades of development, including clinical trials supported by the National Cancer Institute and Georgia Research Alliance, fluciclovine received FDA approval on May 27, 2016, under the brand name Axumin®. This approval specifically authorized its use for PET imaging in men with suspected prostate cancer recurrence evidenced by elevated prostate-specific antigen (PSA) levels post-initial therapy [1] [6]. Commercialization was led by UK-based Blue Earth Diagnostics, which secured licensing rights from GE Healthcare and Nihon Mediphysics [3].
Table 1: Key Milestones in Fluciclovine Development
Year | Event | Significance |
---|---|---|
1999 | First publication on FACBC | Initial synthesis and preclinical evaluation [3] |
2008 | Licensing to GE Healthcare | Accelerated clinical translation |
2015 | Orphan Drug Designation (glioma) | Expanded potential indications [3] |
2016 | FDA Approval (recurrent prostate cancer) | First clinical application [1] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7